molecular formula C10H12O3S B4596371 ethyl (E)-2-phenylethenesulfonate

ethyl (E)-2-phenylethenesulfonate

Cat. No.: B4596371
M. Wt: 212.27 g/mol
InChI Key: LEDCJBCTEYLBJO-CMDGGOBGSA-N
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Description

Ethyl (E)-2-phenylethenesulfonate is an organic compound characterized by the presence of an ethyl group, a phenyl group, and a sulfonate group attached to an ethene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (E)-2-phenylethenesulfonate can be synthesized through the reaction of ethyl vinyl sulfone with phenyl magnesium bromide under controlled conditions. The reaction typically involves the use of a solvent such as tetrahydrofuran (THF) and is carried out at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (E)-2-phenylethenesulfonate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfide group.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Substitution reactions may involve the use of halogenating agents like bromine (Br₂) or chlorine (Cl₂).

Major Products Formed

    Oxidation: Sulfonic acids

    Reduction: Sulfides

    Substitution: Various alkyl or aryl derivatives

Scientific Research Applications

Ethyl (E)-2-phenylethenesulfonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as a component in certain industrial processes.

Mechanism of Action

The mechanism of action of ethyl (E)-2-phenylethenesulfonate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or by interacting with cellular membranes, leading to changes in cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Ethyl (E)-2-phenylethenesulfonate can be compared with other similar compounds such as:

    Ethyl vinyl sulfone: Similar in structure but lacks the phenyl group.

    Phenyl vinyl sulfone: Similar in structure but lacks the ethyl group.

    Ethyl phenyl sulfone: Similar in structure but lacks the ethene backbone.

Properties

IUPAC Name

ethyl (E)-2-phenylethenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3S/c1-2-13-14(11,12)9-8-10-6-4-3-5-7-10/h3-9H,2H2,1H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEDCJBCTEYLBJO-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOS(=O)(=O)C=CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOS(=O)(=O)/C=C/C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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